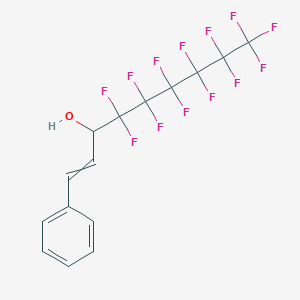
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol typically involves the introduction of fluorine atoms into an organic framework. This can be achieved through various methods, including direct fluorination, electrochemical fluorination, and the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction conditions often require controlled temperatures and pressures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods
Industrial production of fluorinated compounds like this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of hazardous by-products. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or alkanes.
Substitution: The phenyl group in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or acids, while reduction can produce fluorinated alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique properties.
Medicine: Explored for its potential as a diagnostic agent in medical imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol involves its interaction with molecular targets and pathways. The compound’s fluorinated nature allows it to interact with biological membranes and proteins, potentially altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-octanethiol: A fluorinated alkanethiol used in surface modification and material science.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: Used in the production of fluorinated polymers.
Uniqueness
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnon-1-en-3-ol is unique due to its specific structure, which combines a fluorinated aliphatic chain with a phenyl group. This combination imparts distinct properties, such as enhanced stability and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
64511-24-6 |
|---|---|
Molecular Formula |
C15H9F13O |
Molecular Weight |
452.21 g/mol |
IUPAC Name |
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnon-1-en-3-ol |
InChI |
InChI=1S/C15H9F13O/c16-10(17,9(29)7-6-8-4-2-1-3-5-8)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-7,9,29H |
InChI Key |
FZJBUTCRXRBFBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















